(2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine
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Overview
Description
(2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine is a complex organic compound that features a benzyl group substituted with two methoxy groups at the 2 and 3 positions, and a benzoimidazole moiety substituted with a methyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2,3-dimethoxybenzyl chloride, which can be synthesized from 2,3-dimethoxybenzyl alcohol through a chlorination reaction using thionyl chloride or phosphorus trichloride . The resulting 2,3-dimethoxybenzyl chloride is then reacted with 1-methyl-1H-benzoimidazole in the presence of a base such as potassium carbonate to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoimidazole ring can be reduced under specific conditions to form dihydrobenzoimidazole derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid .
Scientific Research Applications
(2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of (2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine involves its interaction with specific molecular targets. The benzoimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxy groups can also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzyl alcohol: Similar structure but lacks the benzoimidazole moiety.
1-Methyl-1H-benzoimidazole: Contains the benzoimidazole moiety but lacks the 2,3-dimethoxybenzyl group.
Uniqueness
(2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine is unique due to the combination of the 2,3-dimethoxybenzyl group and the 1-methyl-1H-benzoimidazole moiety. This combination imparts specific chemical and biological properties that are not observed in the individual components .
Biological Activity
(2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings regarding its biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.
- Molecular Formula : C17H19N3O2
- Molecular Weight : 297.35 g/mol
The compound features a benzimidazole core, which is known for its diverse pharmacological effects. Benzimidazole derivatives have been extensively studied for their therapeutic potential across various medical applications.
Antibacterial Activity
Research indicates that compounds with a benzimidazole structure exhibit significant antibacterial properties. The compound this compound has been tested against several bacterial strains.
Table 1: Antibacterial Activity of Benzimidazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 0.025 mg/mL |
This compound | Escherichia coli | 0.025 mg/mL |
These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics such as ampicillin and ciprofloxacin .
Antifungal Activity
The antifungal activity of this compound is also noteworthy. Studies have shown that it demonstrates potent activity against various fungal strains.
Table 2: Antifungal Activity of Benzimidazole Derivatives
Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Candida albicans | 0.050 mg/mL |
This compound | Aspergillus fumigatus | 0.050 mg/mL |
The MIC values indicate that the compound is effective against common fungal pathogens .
Antiviral Activity
The antiviral properties of benzimidazole derivatives have been explored in various studies. While specific data on the antiviral efficacy of this compound is limited, related compounds have shown activity against RNA viruses by inhibiting viral RNA synthesis . Future studies are needed to assess the direct antiviral effects of this specific compound.
Anti-inflammatory Activity
Benzimidazole derivatives are also recognized for their anti-inflammatory effects. Research indicates that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, certain derivatives have been shown to block Lck activity, which is crucial in T-cell activation and inflammation . The potential of this compound in this regard warrants further investigation.
Case Studies
A notable study examined a series of benzimidazole derivatives for their biological activities. The findings revealed that modifications to the benzimidazole structure significantly impacted antibacterial and antifungal potency. Specifically, compounds with electron-donating groups exhibited enhanced activity against S. aureus and E. coli, suggesting that structural optimization could lead to more effective therapeutics .
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-methylbenzimidazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-20-11-19-14-9-13(7-8-15(14)20)18-10-12-5-4-6-16(21-2)17(12)22-3/h4-9,11,18H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZLVIGMLMWGIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NCC3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.